molecular formula C18H18N2O4 B2739549 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one CAS No. 878416-52-5

7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one

Cat. No.: B2739549
CAS No.: 878416-52-5
M. Wt: 326.352
InChI Key: FHZLRQSEOWRQQM-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one is a synthetic chemical compound designed for biochemical research. Its core structure, featuring a cyclopentachromenone moiety linked via a propoxy chain to an imidazole group, suggests potential for interaction with various enzymatic targets. This compound is provided as a high-purity material to ensure reproducibility in experimental settings. Researchers are advised to consult the primary scientific literature for this specific compound to determine its confirmed mechanism of action and established applications in research. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. To complete this description, please add: • A detailed mechanism of action (e.g., enzyme inhibition, receptor antagonism/agonism). • Specific research applications (e.g., cancer biology, neuroscience, inflammation studies). • Key in vitro or in vivo research findings. • Physicochemical data (e.g., solubility, molecular weight, storage conditions).

Properties

IUPAC Name

7-(2-hydroxy-3-imidazol-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-12(9-20-7-6-19-11-20)10-23-13-4-5-15-14-2-1-3-16(14)18(22)24-17(15)8-13/h4-8,11-12,21H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZLRQSEOWRQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of a base such as potassium carbonate, followed by cyclization and further functionalization to introduce the imidazolylpropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one involves its interaction with specific molecular targets in the body. The imidazolyl group can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a. Chromen-4-one Derivatives

  • Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one):
    • Shares the chromen-4-one core but lacks the cyclopenta fusion and imidazole side chain.
    • Features a prenyl group, enhancing lipophilicity and bioavailability .
    • Molecular weight: 322.4 g/mol (C20H18O4) .
  • Target Compound: Cyclopenta fusion increases ring strain and may alter electron distribution. Molecular weight: Calculated as 356.38 g/mol (C19H20N2O5).

b. Imidazole-Containing Analogs

  • Compound 18 (7-(4,5-dihydro-1H-2-imidazolyl)-2,3-dihydro-8-phenylaminoimidazo[1,2-c]thieno[2,3-e][1,2,3]-triazine): Contains a dihydroimidazolyl group fused to a triazine-thieno scaffold. Melting point: 269°C . Molecular weight: 339.42 g/mol (C16H17N7S) .
  • Target Compound: Imidazole is linked via a propoxy chain rather than fused to a heterocyclic core. Expected lower thermal stability than Compound 18 due to the absence of a rigid triazine-thieno system.
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C19H20N2O5 356.38 N/A Cyclopenta-fused chromenone, imidazolylpropoxy
Neobavaisoflavone C20H18O4 322.4 N/A Chromen-4-one, prenyl group
Compound 18 C16H17N7S 339.42 269 Imidazolyl, triazine, thieno group
Pharmacological Potential (Hypothetical)
  • Target Compound: The imidazole group may confer metal-chelating properties, relevant in Alzheimer’s therapy, while the chromenone core could modulate oxidative stress pathways.

Biological Activity

7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a trihydrocyclopenta[1,2-c]chromen backbone with an imidazole moiety. Its molecular formula is C₁₄H₁₅N₃O₃, and it possesses several functional groups that contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃
Molecular Weight273.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.

Mechanism of Action:

  • Apoptosis Induction: The compound activates caspase pathways leading to cell death.
  • Cell Cycle Arrest: It may cause G1 phase arrest in cancer cells, inhibiting proliferation.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HCT11610.5Apoptosis via caspase activation
MCF-715.2G1 phase arrest
A54912.0Inhibition of proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:

  • In vitro studies indicate that the compound effectively reduces lipopolysaccharide (LPS)-induced inflammation in macrophages.
  • Animal models have demonstrated decreased edema and inflammatory markers upon treatment with the compound.

Table 3: Anti-inflammatory Activity

ModelEffect ObservedReference
Macrophage (in vitro)Reduced TNF-α and IL-6 production
Rat Paw EdemaDecreased paw swelling

Case Study 1: Cancer Treatment Efficacy

A study involving the administration of the compound to mice bearing HCT116 tumors showed a significant reduction in tumor size compared to control groups. The treatment led to a marked increase in apoptosis markers within the tumor tissues.

Case Study 2: Inflammatory Response

In a clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis, participants reported reduced joint pain and swelling after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one?

  • Methodological Answer : The synthesis typically involves glycoside removal and functional group modifications. For example, starting with a chromenone core, alkylation or etherification reactions (e.g., using methyl iodide and K₂CO₃ in DMF) can introduce the imidazole-propoxy moiety . Purification often employs solvent extraction (e.g., ethyl acetate washes) and column chromatography. Reaction monitoring via TLC and intermediate characterization by NMR are critical .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of ¹H-NMR, ¹³C-NMR, and ESI-MS. For instance, ¹H-NMR in DMSO-d₆ can resolve hydroxyl protons (δ 9.33–12.70 ppm) and aromatic/alkoxy signals (e.g., δ 6.19–7.60 ppm for chromenone protons) . ESI-MS ([M+H]⁺ at m/z 347.2) confirms molecular weight. Cross-validation with IR spectroscopy or X-ray crystallography ensures structural accuracy .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Solvent partitioning (e.g., ethyl acetate washes) removes polar impurities, while silica gel chromatography resolves structurally similar byproducts. For crystalline derivatives, recrystallization in ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Challenges include handling high-resolution data or twinned crystals. SHELXPRO interfaces with macromolecular refinement tools, and hydrogen-bonding networks can be mapped using Olex2 or Mercury . For imidazole-propoxy derivatives, torsional angles in the propoxy chain require careful restraint during refinement .

Q. How to address regioselectivity challenges during functionalization of the chromenone core?

  • Methodological Answer : Control via protecting groups (e.g., selective methylation using bulky bases) or microwave-assisted synthesis to favor kinetically controlled pathways. For example, K₂CO₃ in DMF promotes O-alkylation over N-alkylation in imidazole derivatives .

Q. How to reconcile conflicting spectral data across studies (e.g., NMR shifts)?

  • Methodological Answer : Use orthogonal techniques like HSQC/HMBC NMR to assign ambiguous protons. For instance, a δ 12.70 ppm signal may correspond to a C5-hydroxyl group, confirmed via deuterium exchange or pH-dependent NMR . Cross-check with computational chemistry (DFT-based chemical shift predictions) resolves discrepancies .

Q. What solvent systems optimize reaction yields while minimizing side-product formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may promote hydrolysis. Solvent screening (e.g., DMSO vs. THF) under inert atmospheres mitigates degradation. For temperature-sensitive steps, use low-boiling solvents (e.g., acetone) to enable rapid quenching .

Q. How to design analogs to study structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer : Systematically modify substituents on the imidazole or chromenone moieties. For example, replace the hydroxyl group with methoxy or trifluoromethyl groups (as seen in related chromenones) . Evaluate analogs via in vitro assays (e.g., kinase inhibition) and correlate with computational docking studies using AutoDock Vina .

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